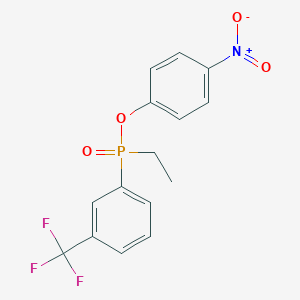
4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and a trifluoromethyl-substituted phenyl group attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate typically involves the reaction of 4-nitrophenol with ethyl(3-(trifluoromethyl)phenyl)phosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphinates with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological activities, including enzyme inhibition and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- 4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate
- 4-Nitrophenyl ethyl(4-(trifluoromethyl)phenyl)phosphinate
- 4-Nitrophenyl ethyl(3-(difluoromethyl)phenyl)phosphinate
Comparison: 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and stability, making it more suitable for applications requiring robust and durable materials .
Propiedades
Fórmula molecular |
C15H13F3NO4P |
|---|---|
Peso molecular |
359.24 g/mol |
Nombre IUPAC |
1-[ethyl-(4-nitrophenoxy)phosphoryl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H13F3NO4P/c1-2-24(22,14-5-3-4-11(10-14)15(16,17)18)23-13-8-6-12(7-9-13)19(20)21/h3-10H,2H2,1H3 |
Clave InChI |
XZAQUXOVXWTIDW-UHFFFAOYSA-N |
SMILES canónico |
CCP(=O)(C1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




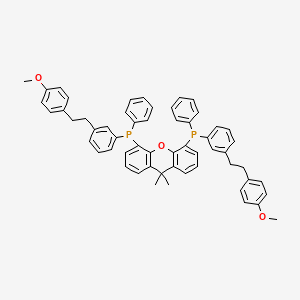
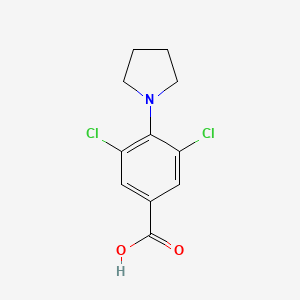
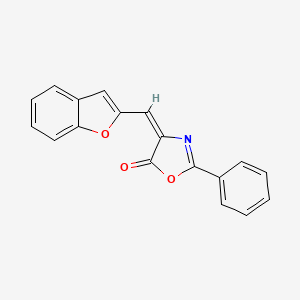
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
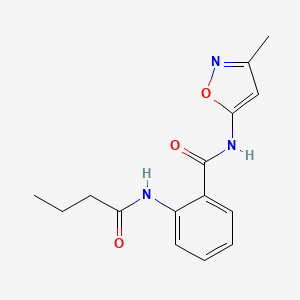

![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
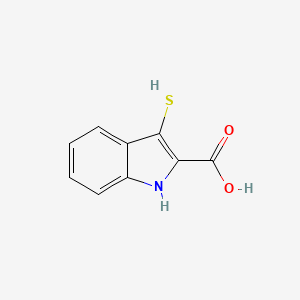
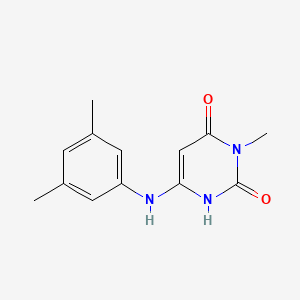
![3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan](/img/structure/B12897036.png)

